N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]thieno[3,2-d]pyrimidin-4-amine
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Overview
Description
N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]thieno[3,2-d]pyrimidin-4-amine is a complex organic compound that features a benzothiazole ring, a fluorophenyl group, and a thienopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]thieno[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thienopyrimidine derivatives . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable organic reactions under controlled conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation , reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole or thienopyrimidine rings .
Scientific Research Applications
N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds share the benzothiazole core and exhibit similar biological activities.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also contain the benzothiazole ring and are studied for their antimicrobial properties.
Uniqueness
N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]thieno[3,2-d]pyrimidin-4-amine is unique due to its combination of a benzothiazole ring, a fluorophenyl group, and a thienopyrimidine core.
Properties
CAS No. |
920520-19-0 |
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Molecular Formula |
C19H11FN4S2 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-fluorophenyl]thieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H11FN4S2/c20-12-9-11(19-24-14-3-1-2-4-16(14)26-19)5-6-13(12)23-18-17-15(7-8-25-17)21-10-22-18/h1-10H,(H,21,22,23) |
InChI Key |
RSIMWZIJZCXPJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)NC4=NC=NC5=C4SC=C5)F |
Origin of Product |
United States |
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